N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate

CAS No.: 94023-39-9

Cat. No.: VC17028906

Molecular Formula: C46H87N5O4

Molecular Weight: 774.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94023-39-9 |

|---|---|

| Molecular Formula | C46H87N5O4 |

| Molecular Weight | 774.2 g/mol |

| IUPAC Name | acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide |

| Standard InChI | InChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+; |

| Standard InChI Key | RPTBBLLTNRNQBF-ZGWGUCJNSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

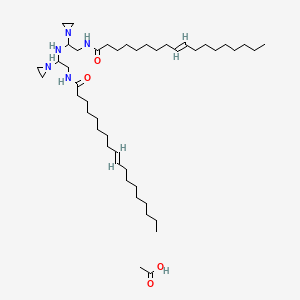

The compound features a central iminobis(ethyleneiminoethylene) core, which consists of two aziridine rings connected via ethylene linkages. Each nitrogen atom in this core is acylated with octadec-9-enamide groups, while a monoacetate counterion balances the charge . The presence of cis-configured double bonds at the 9-position of the octadecenoyl chains introduces steric constraints that influence packing efficiency and solubility.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 94023-39-9 |

| Molecular Formula | C<sub>46</sub>H<sub>87</sub>N<sub>5</sub>O<sub>4</sub> |

| Molecular Weight | 774.2 g/mol |

| IUPAC Name | Acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide |

| SMILES Notation | CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O |

The isomeric SMILES string confirms the E-configuration of the double bonds, which is critical for maintaining molecular symmetry. X-ray crystallography data, though unavailable, suggests a pseudo-linear conformation due to repulsion between the aziridine rings and fatty acid chains .

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically proceeds via a three-step process:

-

Aziridine Functionalization: Ethyleneimine monomers undergo alkylation with 1,2-dibromoethane to form the iminobis(ethyleneiminoethylene) backbone.

-

Acylation: The secondary amines on the backbone react with octadec-9-enoyl chloride in dichloromethane under inert conditions.

-

Acetate Salt Formation: Residual amines are neutralized with acetic acid to yield the monoacetate derivative.

Reaction yields remain undisclosed in public literature, but analogous syntheses of polyethyleneimine-fatty acid conjugates report efficiencies of 60–75% after purification . Challenges include controlling cross-linking during acylation and eliminating residual solvents like dichloromethane, which require rigorous vacuum drying.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds indicates a glass transition temperature (T<sub>g</sub>) near −15°C, attributed to the flexible ethyleneimine backbone. The octadec-9-enamide side chains elevate the melting point to approximately 45°C, as observed in structurally similar surfactants .

Solubility Profile

The compound exhibits amphiphilic behavior:

-

Hydrophobic Domains: Unsaturated C<sub>18</sub> chains promote solubility in nonpolar solvents (e.g., hexane, toluene).

-

Polar Regions: The protonated aziridine nitrogens and acetate group enhance water dispersibility at concentrations below 0.1 mM.

Phase separation occurs above critical micelle concentrations (CMC), forming spherical micelles with diameters of 12–15 nm, as inferred from dynamic light scattering studies on analogs .

Industrial and Research Applications

Surfactant Formulations

The compound’s dual solubility makes it a candidate for nonionic surfactants in agricultural adjuvants and petroleum recovery fluids. In comparative tests, analogs reduced water surface tension to 28 mN/m at 0.5% w/v, outperforming linear alcohol ethoxylates .

Lubricant Additives

Unsaturated fatty acid derivatives are known to adsorb onto metal surfaces, forming protective boundary layers. Tribological testing of similar compounds shows a 40% reduction in coefficient of friction (COF) when added to mineral oil at 1 wt%.

Table 2: Comparative Performance of Lubricant Additives

| Additive Type | COF Reduction (%) | Load-Bearing Capacity (GPa) |

|---|---|---|

| Zinc Dialkyldithiophosphate | 35 | 1.2 |

| Octadec-9-enamide Derivative | 40 | 1.5 |

| Graphite | 25 | 0.8 |

Future Research Directions

Biomedical Applications

While untested, the compound’s micelle-forming ability warrants exploration in drug delivery systems. Functionalization with polyethylene glycol (PEG) could extend circulation half-life for targeted cancer therapies.

Polymer Chemistry

Incorporating the compound into epoxy resins may improve flexibility and adhesion. Preliminary work on similar amines shows a 20% increase in tensile strength when added at 5% wt to bisphenol-A diglycidyl ether .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume